molecular formula C22H24N6O2 B2417272 (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-78-8

(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2417272
CAS No.: 2034263-78-8
M. Wt: 404.474
InChI Key: ATHNXTXDEHCMSJ-UHFFFAOYSA-N
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Description

(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound characterized by a diverse arrangement of functional groups Its structure comprises a benzoyl piperazine moiety linked to a tetrahydropyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach is:

  • Step 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid by reacting pyrazole with 3-bromobenzoic acid under basic conditions.

  • Step 2: Formation of the benzoyl chloride intermediate by treating 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride.

  • Step 3: Coupling of the benzoyl chloride with piperazine to form the benzoyl-piperazine intermediate.

  • Step 4: Cyclization involving tetrahydropyrazolopyridine under acidic conditions to form the final compound.

Industrial Production Methods: On an industrial scale, the production methods involve optimization of reaction conditions to ensure high yields and purity. This typically includes:

  • Automated synthesis reactors: to maintain precise control over temperature and reaction times.

  • Purification techniques: such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions may target the benzoyl group or the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:
  • Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: like lithium aluminum hydride or sodium borohydride.

  • Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products:
  • Oxidized derivatives: resulting from reactions at the pyrazole ring.

  • Reduced products: involving the reduction of the benzoyl group or nitrogen atoms.

  • Substituted compounds: with various substituents introduced at the aromatic ring.

Scientific Research Applications

Chemistry:

  • Synthetic intermediates: used in the synthesis of complex organic molecules.

  • Catalysis: serving as a ligand in metal-catalyzed reactions.

Biology and Medicine:
  • Drug development: potential therapeutic applications due to its structural features that may interact with biological targets.

  • Biochemical assays: used as a probe in studying enzyme functions or receptor binding.

Industry:
  • Material science: applications in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity. Specific pathways may include:

  • Inhibition of enzyme activity: by binding to the active site or allosteric sites.

  • Receptor modulation: acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Unique Features:

  • Structural diversity: combining benzoyl piperazine and tetrahydropyrazolopyridine moieties.

  • Versatility: in undergoing various chemical reactions.

Similar Compounds:
  • (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazine: which lacks the tetrahydropyrazolopyridine core.

  • Tetrahydropyrazolopyridine derivatives: which do not have the benzoyl piperazine group.

This distinct combination of functional groups and reactivity sets (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone apart, offering unique opportunities in scientific research and industrial applications.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNXTXDEHCMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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